2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile 2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 384795-45-3
VCID: VC5177180
InChI: InChI=1S/C15H15N5/c1-3-10-9(2)11(8-16)14-18-12-6-4-5-7-13(12)20(14)15(10)19-17/h4-7,19H,3,17H2,1-2H3
SMILES: CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NN
Molecular Formula: C15H15N5
Molecular Weight: 265.32

2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

CAS No.: 384795-45-3

Cat. No.: VC5177180

Molecular Formula: C15H15N5

Molecular Weight: 265.32

* For research use only. Not for human or veterinary use.

2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile - 384795-45-3

Specification

CAS No. 384795-45-3
Molecular Formula C15H15N5
Molecular Weight 265.32
IUPAC Name 2-ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C15H15N5/c1-3-10-9(2)11(8-16)14-18-12-6-4-5-7-13(12)20(14)15(10)19-17/h4-7,19H,3,17H2,1-2H3
Standard InChI Key HPQVWRBUXRICQG-UHFFFAOYSA-N
SMILES CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS No. 384795-45-3) features a fused bicyclic system comprising a benzo imidazo[1,2-a]pyridine scaffold. Key substituents include:

  • Ethyl group at position 2

  • Hydrazinyl group at position 1

  • Methyl group at position 3

  • Cyano group at position 4

The molecular formula is C₁₅H₁₅N₅, with a molar mass of 265.32 g/mol. X-ray crystallography and NMR studies confirm a planar aromatic core, with the hydrazine moiety introducing rotational flexibility that may influence binding interactions.

Physicochemical Characteristics

PropertyValue
Molecular Weight265.32 g/mol
SolubilityLow in polar solvents
LogP (Partition Coeff.)2.8 (estimated)
Melting Point218–220°C (decomposes)

The low solubility in aqueous media necessitates formulation strategies for biological testing, such as DMSO solubilization.

Synthesis Methodologies

One-Pot Pseudo Three-Component Reaction

A scalable synthesis route involves condensing 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with dialdehydes in ethanol under trimethylamine catalysis . This method yields the imidazo[1,2-a]pyridine core in 78–85% efficiency and allows modular substitution:

Reaction Scheme:

Dialdehyde+2-(1H-Benzoimidazol-2-yl)acetonitrileEtOH, TEA60CTarget Compound\text{Dialdehyde} + \text{2-(1H-Benzoimidazol-2-yl)acetonitrile} \xrightarrow[\text{EtOH, TEA}]{60^\circ\text{C}} \text{Target Compound}

Key advantages include ambient reaction conditions and avoidance of transition-metal catalysts .

Post-Functionalization Strategies

The hydrazine group at position 1 serves as a handle for further derivatization:

  • Acylation: Reacting with acyl chlorides produces hydrazide derivatives.

  • Condensation: Knoevenagel reactions with ketones yield Schiff bases.

These modifications enable tuning of electronic and steric properties for targeted bioactivity .

Biological Activities and Mechanisms

Antifungal Activity

In a 2022 study, structurally related imidazo[1,2-a]pyridines demonstrated potent activity against Candida albicans (MIC: 41.98 μmol/L) . While direct data on the target compound is limited, its hydrazine group may enhance antifungal efficacy by facilitating membrane disruption or ergosterol biosynthesis inhibition .

Antibacterial Screening

Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC: 128–256 μg/mL), underscoring the need for structural optimization.

Comparative Analysis with Structural Analogs

Compound NameStructural DifferencesBioactivity (MIC/IC₅₀)
3-Methylbenzo imidazo[1,2-a]pyridineLacks hydrazine and cyano groupsAnticancer: IC₅₀ 5.4 μM
2-HydrazinylbenzothiazoleBenzothiazole coreAntifungal: MIC 58 μM
6-Chloroimidazo[1,2-a]pyridineChlorine at position 6Antibacterial: MIC 64 μg/mL

The target compound’s cyano group enhances electron-withdrawing effects, potentially improving DNA intercalation capacity compared to analogs.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile scaffold for generating libraries via:

  • Side-chain diversification: Introducing sulfonamide or urea groups.

  • Ring expansion: Forming tricyclic derivatives for enhanced binding .

Targeted Therapy Development

Ongoing studies explore conjugating the compound to monoclonal antibodies for selective delivery to HER2-positive cancers.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability using in vitro hepatocyte models.

  • Crystallographic Studies: Resolve ligand-target complexes to guide rational design .

  • Toxicology Evaluations: Determine acute and chronic toxicity in murine models .

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